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1-bromo-3,7-dimethyloct-2-ene

Cat. No.: B6160025
CAS No.: 95653-62-6
M. Wt: 219.2
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Description

Research Significance in Contemporary Organic Synthesis

The primary significance of 1-bromo-3,7-dimethyloct-2-ene lies in its role as a versatile alkylating agent. scbt.com Organic chemists utilize it to introduce the ten-carbon geranyl group into various molecular scaffolds. This process is fundamental in the total synthesis of numerous natural products, particularly those belonging to the meroterpenoid class, which are hybrids of polyketide and terpenoid pathways. thieme-connect.com For instance, it is a key starting material in the synthesis of geranyl-resorcinols, a class of compounds isolated from Hericium mushrooms. thieme-connect.com

Furthermore, its reactivity is exploited in the preparation of precursors for biogenetic-like cyclization reactions. lookchem.com Under the influence of Lewis acids, geranyl bromide can be used to construct complex cyclic terpenoid frameworks, such as dihydropyrans and lactones. lookchem.com This ability to facilitate the creation of intricate molecular architectures underscores its importance in developing novel synthetic methodologies and exploring new chemical space. scbt.com The compound is also integral to the synthesis of various biologically relevant molecules, including flavonoid derivatives and potential modulators of P-glycoprotein activity. chemicalbook.com

Contextualization within Isoprenoid and Halogenated Alkene Chemistry

This compound belongs to the class of isoprenoids, a large and diverse group of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. wikipedia.orgnih.gov Specifically, it is a monoterpenoid (C10), derived from the condensation of two isoprene units. wikipedia.org Its backbone originates from geranyl pyrophosphate (GPP), a central intermediate in the biosynthesis of all terpenes. wikipedia.orgmdpi.com The structure of geranyl bromide retains this fundamental ten-carbon framework, making it an ideal synthetic surrogate for GPP in laboratory settings. thieme-connect.com

As a halogenated alkene, specifically an allylic bromide, its chemical behavior is dominated by the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, and its position adjacent to a carbon-carbon double bond (allylic position) makes the compound highly susceptible to nucleophilic substitution reactions, often proceeding via an SN2 mechanism. scbt.com This enhanced reactivity, compared to non-allylic alkyl bromides like citronellyl bromide, is a key feature exploited in its synthetic applications. The double bond also allows for regioselective reactions, providing precise control in the construction of diverse carbon skeletons. scbt.com

Overview of Key Academic Research Areas

Academic research involving this compound is broad, spanning from methodology development to the total synthesis of complex natural products. Key research areas include:

Nucleophilic Substitution and Alkylation: A primary application is its use as an electrophile in nucleophilic substitution reactions. It readily reacts with a variety of nucleophiles, including carbanions, alkoxides, and amines, to form new C-C, C-O, and C-N bonds. This is demonstrated in its use for the C-alkylation of 2,4,6-trihydroxyacetophenone and the O-alkylation of quercetin (B1663063) derivatives. researchgate.netbrieflands.com It has also been used to alkylate sulfonimidamides.

Cross-Coupling Reactions: The compound participates in metal-catalyzed cross-coupling reactions. For example, it undergoes palladium-catalyzed cross-coupling with aryl and alkenylgold(I) phosphanes, providing a pathway to more complex unsaturated systems. chemicalbook.com

Synthesis of Terpenoids and Natural Products: A significant body of research focuses on using geranyl bromide as a starting material for the synthesis of natural products. It has been employed in the synthesis of geranyl-resorcinols and their derivatives. thieme-connect.com It is also a precursor in the synthesis of geranyl phenyl sulfone and is involved in creating flavonoidic modulators. chemicalbook.com In one multi-step synthesis, it was reacted with a Grignard reagent as a key step in the total synthesis of isohericerin (B12419946) and erinacerin A. thieme-connect.com

Organometallic Chemistry: Geranyl bromide is used to prepare organometallic reagents. For instance, it reacts with activated zinc powder in the presence of lithium chloride to form an organozinc reagent, which can then be used in subsequent reactions, such as the synthesis of cyclic olefins through carbonyl-olefin metathesis. orgsyn.org

Compound Data Tables

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name (2E)-1-bromo-3,7-dimethylocta-2,6-diene cymitquimica.com
Common Name Geranyl bromide cymitquimica.com
CAS Number 6138-90-5 lookchem.com
Molecular Formula C₁₀H₁₇Br lookchem.com
Molecular Weight 217.15 g/mol lookchem.com
Canonical SMILES CC(=CCCC(=CCBr)C)C lookchem.com

Table 2: Physicochemical Properties of this compound

Property Value
Appearance Colorless to pale yellow liquid cymitquimica.comcymitquimica.com
Boiling Point 101-102 °C at 12 mmHg chemicalbook.com
Density 1.094 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.504 (lit.) lookchem.comchemicalbook.com
Water Solubility Immiscible lookchem.comchemicalbook.com

Table 3: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound (Geranyl bromide) C₁₀H₁₇Br
2,4,6-trihydroxyacetophenone C₈H₈O₄
Citronellyl bromide C₁₀H₁₉Br
Dihydropyran C₅H₈O
Erinacerin A C₂₅H₃₂O₄
Geraniol (B1671447) C₁₀H₁₈O
Geranyl phenyl sulfone C₁₆H₂₂O₂S
Geranyl pyrophosphate (GPP) C₁₀H₂₀O₇P₂
Isohericerin C₁₇H₂₂O₃
Lactone Varies
Lithium chloride LiCl
Palladium Pd
Quercetin C₁₅H₁₀O₇

Properties

CAS No.

95653-62-6

Molecular Formula

C10H19Br

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 3,7 Dimethyloct 2 Ene

Strategic Retrosynthetic Analysis

Retrosynthetic analysis of 1-bromo-3,7-dimethyloct-2-ene identifies the carbon-bromine (C-Br) bond as the most logical site for disconnection. This approach simplifies the target molecule to a more readily available C10 precursor. The most common disconnection strategy involves a functional group interconversion (FGI), tracing the allylic bromide back to the corresponding allylic alcohol, 3,7-dimethyloct-2-en-1-ol (B42201) (geraniol). This is a logical and widely practiced approach due to the commercial availability and stability of geraniol (B1671447).

Another retrosynthetic pathway considers the formation of the carbon skeleton itself. This could involve disconnecting the molecule at one of the C-C bonds, potentially leading back to smaller, simpler building blocks. However, given the prevalence of the C10 terpene backbone in nature, syntheses most frequently commence from a precursor that already contains the intact 3,7-dimethyloctene framework. A further strategy involves the addition of a hydrobromic acid equivalent across a conjugated diene system, such as that found in myrcene (B1677589), to install the requisite bromo and alkene functionalities.

Classical Synthetic Approaches

The most prevalent and straightforward method for synthesizing this compound is through the bromination of its corresponding alcohol precursor, 3,7-dimethyloct-2-en-1-ol (geraniol), or its geometric isomer, nerol (B1678202). This conversion of a primary allylic alcohol to an allylic bromide is a key transformation for activating the carbon skeleton for subsequent nucleophilic substitution reactions.

The direct conversion of 3,7-dimethyloct-2-en-1-ol (geraniol) to this compound is a well-established procedure. The reaction involves the substitution of the hydroxyl (-OH) group with a bromine atom. Due to the allylic nature of the alcohol, the reaction must be performed under conditions that favor substitution without promoting rearrangement of the allylic double bond or other side reactions. The primary challenge is to convert the poor leaving group (hydroxide) into a good one, which is typically achieved by using phosphorus-based reagents or other specialized brominating agents. High yields of the desired product, geranyl bromide, can be achieved with careful control of the reaction conditions, such as temperature and stoichiometry.

Two of the most effective and commonly employed reagents for the bromination of allylic alcohols like geraniol are Phosphorus Tribromide (PBr3) and N-Bromosuccinimide (NBS).

Phosphorus Tribromide (PBr3): This reagent is highly effective for converting primary and secondary alcohols into their corresponding alkyl bromides. google.com The reaction with geraniol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The alcohol's oxygen atom first attacks the electrophilic phosphorus atom, displacing a bromide ion. This process converts the hydroxyl group into an excellent leaving group (–OPBr2). The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group in a backside attack, which results in the formation of the C-Br bond and inversion of stereochemistry if the carbon were chiral. nih.govchemguide.co.uk For the synthesis of geranyl bromide from geraniol, this method is highly efficient. For instance, reacting geraniol with phosphorus tribromide in a hexane (B92381) solvent at low temperatures (-30 °C) has been reported to produce geranyl bromide in excellent yield. chemistrysteps.com

ReagentPrecursorSolventTemperatureYieldReference
PBr3GeraniolHexane-30 °C to -10 °C98% chemistrysteps.com
PBr3GeraniolDiethyl Ether-5 °C99.5% google.com

N-Bromosuccinimide (NBS): NBS is a versatile reagent for selective bromination, particularly at allylic positions of alkenes, a reaction known as the Wohl-Ziegler reaction. acs.org While it is more commonly used for the bromination of C-H bonds adjacent to a double bond, it can also be used in conjunction with reagents like triphenylphosphine (B44618) (in the Appel reaction) to convert alcohols to bromides. The Wohl-Ziegler reaction itself proceeds through a free-radical chain mechanism. acs.orgorgsyn.org This process is initiated by the homolytic cleavage of the N-Br bond, generating a bromine radical. acs.org This radical then abstracts an allylic hydrogen from the substrate, creating a resonance-stabilized allylic radical. This radical then reacts with a source of bromine (Br2), which is present in low concentrations, to form the allylic bromide product and another bromine radical to continue the chain. orgsyn.org The low concentration of Br2 is maintained by the reaction of HBr (a byproduct) with NBS, which helps to suppress competing electrophilic addition to the double bond. orgsyn.org

An alternative synthetic route to this compound involves the transformation of readily available unsaturated acyclic terpenes, such as myrcene. Myrcene (7-methyl-3-methyleneocta-1,6-diene) possesses a conjugated diene system that can undergo hydrohalogenation.

The addition of anhydrous hydrogen bromide (HBr) to myrcene can yield a mixture of isomeric allylic bromides, including geranyl bromide, neryl bromide, and linalyl bromide. wikipedia.org The reaction is typically conducted at elevated temperatures, in the range of 60 to 120 °C, and can be performed with or without a solvent. wikipedia.org The distribution of products is a result of 1,2- and 1,4-addition of HBr to the conjugated diene system within the myrcene molecule. wikipedia.org Controlling the regioselectivity of this addition is a key challenge in this approach.

PrecursorReagentTemperatureProductsReference
MyrceneAnhydrous HBr60-120 °CGeranyl bromide, Neryl bromide, Linalyl bromide wikipedia.org

The synthesis of this compound via a Grignard reagent-mediated coupling is not a standard or direct methodology. Grignard reagents (R-MgX) are powerful nucleophiles and strong bases, primarily used for the formation of new carbon-carbon bonds. scielo.br Their typical reactions involve nucleophilic addition to carbonyls or nucleophilic substitution on alkyl halides, where the Grignard reagent's carbanion displaces a halide. scielo.br

The direct formation of a C-Br bond using a Grignard reagent is antithetical to its inherent nucleophilic nature. A hypothetical reaction where a Grignard reagent would act as a precursor to an alkyl bromide is not a conventional synthetic strategy.

Instead, the literature extensively documents the use of this compound (geranyl bromide) as an electrophilic substrate in Grignard coupling reactions. In these reactions, a Grignard reagent (R'-MgX) attacks the allylic bromide, displacing the bromide ion to form a new C-C bond, yielding a more complex molecule. This is a common strategy for extending the carbon chain or attaching the geranyl moiety to other molecular scaffolds. Therefore, while Grignard reagents are crucial in the chemistry involving this compound, they serve as coupling partners rather than precursors in its direct synthesis.

Halogenation of Precursor Alcohols

Catalytic Synthesis Methodologies

Catalytic methods offer the advantages of increased reaction rates, higher selectivity, and milder reaction conditions compared to stoichiometric approaches. For the synthesis of this compound, both transition metal-catalyzed and organocatalytic routes are plausible.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for a variety of transformations. In the context of synthesizing allylic bromides, transition metals can be employed to activate either the substrate or the bromine source. While specific examples for this compound are not extensively documented, general principles of transition metal-catalyzed allylic functionalization can be applied. rsc.org

One potential approach involves the palladium-catalyzed bromination of 3,7-dimethyloct-2-en-1-ol or its derivatives. Palladium catalysts are well-known for their ability to form π-allyl complexes, which can then undergo nucleophilic attack by a bromide source. nih.gov The reaction would likely proceed through the formation of a palladium-π-allyl intermediate from the starting allylic alcohol or a corresponding ester, followed by displacement with a bromide ion.

Another potential avenue is the use of copper catalysts. Copper(I) and Copper(II) salts have been shown to catalyze a range of halogenation reactions. For instance, a copper catalyst could be used in conjunction with a bromine source to facilitate the conversion of 3,7-dimethyloct-2-en-1-ol to the desired allylic bromide.

Recent advancements in transition metal-catalyzed reactions involving radicals also present a viable synthetic strategy. rsc.orgresearchgate.net These methods could potentially offer alternative selectivities compared to traditional ionic pathways.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing complementary reactivity to metal-based catalysts. For the synthesis of this compound, phosphine-based organocatalysts are particularly relevant.

The Appel reaction, which converts alcohols to alkyl halides using a phosphine (B1218219) and a halogen source, is a classic example. wikipedia.orgalfa-chemistry.comjk-sci.com This reaction can be rendered catalytic with respect to the phosphine. The catalytic cycle would involve the in situ regeneration of the active phosphonium (B103445) species. A plausible catalytic Appel-type reaction for the synthesis of this compound from 3,7-dimethyloct-2-en-1-ol would utilize a catalytic amount of a phosphine, such as triphenylphosphine, and a stoichiometric amount of a bromine source like carbon tetrabromide or N-bromosuccinimide. commonorganicchemistry.com

Recent research has also explored the use of biphilic organophosphorus catalysts for the regioselective reductive transposition of allylic bromides, highlighting the potential for novel reactivity patterns with these catalysts. nih.gov

Regioselective Synthesis Strategies

Regioselectivity is a critical consideration in the synthesis of this compound, particularly if the starting material is the alkene 3,7-dimethyloct-2-ene. The molecule possesses multiple allylic positions where bromination could potentially occur. The desired product requires the selective bromination at the C1 position.

A widely used method for achieving allylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). masterorganicchemistry.comlibretexts.orgyoutube.comchemistrysteps.comlibretexts.org The selectivity of this reaction is governed by the relative stability of the possible allylic radical intermediates. For 3,7-dimethyloct-2-ene, abstraction of a hydrogen atom from the C1 position would lead to a primary allylic radical, while abstraction from the C4 position would result in a tertiary allylic radical. The tertiary allylic radical would be more stable, suggesting that bromination at the C4 position might be a competing pathway. However, steric factors can also influence the regioselectivity, potentially favoring attack at the less hindered primary position.

To favor the formation of this compound, reaction conditions would need to be carefully controlled. The use of bulky brominating agents or specific catalytic systems could potentially enhance the selectivity for the terminal position.

Alternatively, starting from 3,7-dimethyloct-2-en-1-ol (a derivative of citronellol) provides a more direct and regioselective route. frontiersin.orgnih.govresearchgate.netresearchgate.net In this case, the position of the bromine atom is predetermined by the location of the hydroxyl group. Methods such as the Appel reaction or the use of phosphorus tribromide would convert the primary alcohol to the corresponding primary allylic bromide with high regioselectivity. commonorganicchemistry.com

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is crucial for maximizing the yield and purity of the desired product. Key parameters to consider include the choice of solvent, reaction temperature, and in some cases, pressure.

The choice of solvent can significantly impact the rate, yield, and selectivity of a reaction. For allylic bromination with NBS, non-polar solvents such as carbon tetrachloride (CCl4) or dichloromethane (B109758) (CH2Cl2) are commonly used to minimize the competing ionic addition of bromine across the double bond. researchgate.net The solubility of NBS and the substrate, as well as the solvent's boiling point, are important practical considerations.

In the case of converting the corresponding alcohol to the bromide (e.g., via an Appel-type reaction), the solvent must be able to dissolve the reagents and not interfere with the reaction mechanism. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane are often suitable choices. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.

The following table illustrates a hypothetical optimization of solvent for the bromination of 3,7-dimethyloct-2-en-1-ol.

EntrySolventDielectric ConstantYield of this compound (%)
1Dichloromethane9.185
2Tetrahydrofuran7.578
3Acetonitrile37.565
4Hexane1.950

This data is illustrative and based on general principles of organic synthesis.

Temperature is a critical parameter in controlling the outcome of many chemical reactions. For radical-mediated allylic brominations with NBS, the reaction is typically initiated by heat or light. masterorganicchemistry.com The temperature must be sufficient to induce homolytic cleavage of the initiator and the N-Br bond, but not so high as to cause decomposition of the reactants or products. Higher temperatures can sometimes lead to a decrease in selectivity. google.com

For nucleophilic substitution reactions to convert the alcohol to the bromide, the temperature will affect the reaction rate. Generally, an increase in temperature leads to a faster reaction. However, excessively high temperatures can promote side reactions, such as elimination or rearrangement.

The following table presents a hypothetical study on the effect of temperature on the yield of this compound.

EntryTemperature (°C)Reaction Time (h)Yield (%)
101260
225 (Room Temp.)685
350382
480175 (with side products)

This data is illustrative and based on general principles of organic synthesis.

Pressure is generally not a significant variable for these types of reactions when carried out in the liquid phase under standard laboratory conditions.

Catalyst Loading and Co-Catalyst Utilization in the Synthesis of this compound

The synthesis of this compound, primarily achieved through allylic bromination of precursors like 3,7-dimethyloct-1-ene (dihydromyrcene), often employs radical initiators rather than traditional catalysts in the conventional sense. The literature available does not provide extensive details on specific catalyst loading or the use of co-catalysts for this particular conversion. The most common method involves the use of N-bromosuccinimide (NBS), where the reaction is initiated by radical starters.

Standard procedures for allylic bromination using NBS typically involve a radical initiator to facilitate the formation of the bromine radical (Br•), which is crucial for the reaction to proceed. missouri.edu These initiators are used in catalytic amounts, although specific loading percentages for the synthesis of this compound are not well-documented in publicly available research.

The initiation of the radical chain reaction can be achieved through several methods:

Chemical Initiators: Peroxides, such as benzoyl peroxide, are commonly used. google.com These compounds readily undergo homolytic cleavage upon heating to produce radicals, which then initiate the reaction cascade.

Azo Compounds: Azobisisobutyronitrile (AIBN) is another frequently used radical initiator. missouri.edu Upon heating, it decomposes to release nitrogen gas and form two cyanoisopropyl radicals, which then promote the formation of the bromine radical from NBS.

Photochemical Initiation: The reaction can also be initiated by irradiation with UV light. google.com The energy from the light is sufficient to cause the homolytic cleavage of the N-Br bond in NBS, generating the necessary bromine radical.

While these initiators are fundamental to the synthesis, detailed studies focusing on optimizing their loading specifically for the production of this compound are not readily found. Consequently, specific data on the impact of varying initiator concentrations on reaction yield and purity for this compound are not available to be presented in a tabular format.

Furthermore, the concept of co-catalyst utilization is not a prominent feature in the standard synthesis protocols for this compound. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) to facilitate the radical mechanism and minimize side reactions. missouri.edu The efficiency of the reaction is more commonly influenced by factors such as the purity of the NBS, the absence of water, and the reaction temperature, rather than the presence of a co-catalyst.

Reactivity and Transformation Studies of 1 Bromo 3,7 Dimethyloct 2 Ene

Nucleophilic Substitution Reactions at the Brominated Carbon

Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-bromo-3,7-dimethyloct-2-ene. The allylic nature of the substrate enables it to react through both unimolecular (SN1) and bimolecular (SN2) mechanisms, with the operative pathway being highly dependent on the reaction conditions.

The SN1 pathway involves the formation of a carbocation intermediate. In the case of this compound, the departure of the bromide leaving group results in a resonance-stabilized allylic carbocation. This delocalization of the positive charge over two carbon atoms is a key feature of its SN1 reactivity. libretexts.orgyoutube.com

This resonance stabilization lowers the activation energy for carbocation formation, making the SN1 pathway viable, particularly with weak nucleophiles and in polar protic solvents. stackexchange.comyoutube.com The nucleophile can then attack either of the two electrophilic carbon atoms of the resonance-stabilized carbocation, potentially leading to a mixture of products. libretexts.org

Hypothetical SN1 Reaction Products of this compound with Water

ReactantNucleophileSolventPotential ProductsProduct Ratio (Illustrative)
This compoundH₂OH₂O3,7-dimethyloct-1-en-3-ol and 3,7-dimethyloct-2-en-1-ol (B42201)Varies with conditions

Despite the potential for a stable carbocation, this compound can also undergo SN2 reactions, especially with strong nucleophiles in polar aprotic solvents. stackexchange.com The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, proceeding through a single transition state.

Research on analogous allylic halides has shown that they can exhibit enhanced reactivity in SN2 reactions compared to their saturated counterparts. libretexts.orglibretexts.org This is attributed to the stabilization of the SN2 transition state through conjugation with the adjacent π-system. libretexts.orglibretexts.org The reaction proceeds with an inversion of stereochemistry at the reaction center. In some cases, an SN2' reaction can occur, where the nucleophile attacks the carbon at the other end of the double bond, leading to a rearranged product. wikipedia.org

Illustrative Comparison of SN2 Reaction Rates

SubstrateRelative Rate (Illustrative)
1-bromopropane1
This compound>1

The synthesis of ethers from this compound can be achieved through a Williamson-type synthesis, which typically follows an SN2 mechanism. This reaction involves the treatment of the allylic bromide with an alkoxide nucleophile. The choice of a strong nucleophile (the alkoxide) and often a polar aprotic solvent favors the SN2 pathway over SN1 and elimination reactions.

For instance, the reaction with sodium ethoxide in a suitable solvent would be expected to yield 3,7-dimethyl-1-ethoxy-oct-2-ene. The reaction conditions can be fine-tuned to maximize the yield of the desired ether and minimize the formation of byproducts from competing elimination reactions.

Conditions Favoring Ether Formation (SN2)

NucleophileSolvent TypeTemperatureExpected Outcome
Strong (e.g., RO⁻)Polar AproticModerateFavors SN2 ether product
Weak (e.g., ROH)Polar ProticHigherMay favor SN1 and E1 pathways

Elimination Reactions

Elimination reactions of this compound can lead to the formation of dienes. Similar to substitution reactions, these can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

The E1 pathway proceeds through the same resonance-stabilized allylic carbocation intermediate as the SN1 reaction. pharmaguideline.com Following the formation of the carbocation, a weak base can abstract a proton from an adjacent carbon atom to form a new π-bond. The E1 mechanism is typically favored by high temperatures and the use of weak bases in polar protic solvents. libretexts.orgchemistrysteps.com Competition between E1 and SN1 reactions is common under these conditions. masterorganicchemistry.com The regioselectivity of the elimination will favor the formation of the most stable diene, which is often a conjugated system.

The E2 pathway is a concerted, one-step process where a strong base removes a proton, and the bromide leaving group departs simultaneously to form a double bond. pharmaguideline.com This mechanism is favored by the use of strong, bulky bases and is a stereospecific reaction requiring an anti-periplanar arrangement of the proton to be removed and the leaving group. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. chemistrysteps.com For this compound, an E2 reaction could potentially lead to the formation of a conjugated diene, which would be a thermodynamically favored product.

Factors Influencing Elimination Pathways

FactorFavors E1Favors E2
Base Weak baseStrong base
Solvent Polar proticVaries, can be polar aprotic
Substrate Can form a stable carbocationGood leaving group
Temperature HighHigh

Regioselectivity in Elimination Products

Elimination reactions of alkyl halides, such as this compound, typically proceed via E1 or E2 mechanisms, yielding alkenes. lumenlearning.commgscience.ac.in The regiochemical outcome—the specific location of the newly formed double bond—is influenced by factors like the strength and steric bulk of the base, the solvent, and the temperature. chemguide.co.uk In the case of geranyl bromide, the removal of a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine atom can lead to the formation of different conjugated diene products.

The two primary beta-protons are on C4. Abstraction of a proton from this position, accompanied by the loss of the bromide from C1, would extend the conjugation, resulting in the formation of myrcene (B1677589) or ocimene, depending on the subsequent arrangement of the double bonds. The choice of base is critical in directing this regioselectivity. Strong, non-bulky bases like sodium ethoxide in ethanol (B145695) tend to favor the thermodynamically more stable, more substituted alkene (Zaitsev's rule). masterorganicchemistry.com Conversely, bulky bases such as potassium tert-butoxide may preferentially abstract a less sterically hindered proton, leading to the Hofmann product, although in this specific allylic system, the formation of a conjugated system is a strong driving force.

Reactant Base/Solvent Major Product(s) Observations
This compoundPotassium tert-butoxide / THFβ-Myrcene, (Z)-β-Ocimene, (E)-β-OcimeneThe reaction yields a mixture of isomeric dienes through β-elimination.
This compoundSodium hydroxide (B78521) / Ethanol (aq)Geraniol (B1671447)Substitution (S N 2) competes with elimination, especially with less hindered bases in protic solvents. chemguide.co.uk

This table is illustrative and based on general principles of elimination reactions applied to the substrate.

Electrophilic Addition Reactions to the Alkene Moiety

The two double bonds in this compound (at C2-C3 and C6-C7) exhibit different reactivities towards electrophiles. The C6-C7 double bond is trisubstituted and more electron-rich, making it more nucleophilic and generally more reactive towards electrophilic attack than the disubstituted C2-C3 double bond, which is deactivated by the adjacent electron-withdrawing C-Br bond.

Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across a double bond. tcichemicals.com In this compound, this reaction is expected to occur preferentially at the more electron-rich C6-C7 double bond. The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, typically resulting in an anti-addition product.

Reaction Reagent Selective Target Expected Product
BrominationBr₂ in CCl₄C6-C7 double bond1,6,7-tribromo-3,7-dimethyloct-2-ene
ChlorinationCl₂ in CH₂Cl₂C6-C7 double bond1-bromo-6,7-dichloro-3,7-dimethyloct-2-ene

This table represents expected outcomes based on established principles of electrophilic addition.

Hydrohalogenation is the addition of a hydrogen halide (e.g., HBr, HCl) across a double bond. pressbooks.pub The reaction follows Markovnikov's rule, where the proton adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation intermediate. For this compound, the addition of HBr would likely occur at the C6-C7 double bond, forming a tertiary carbocation at C7, which is then attacked by the bromide ion.

Hydroxylation, the addition of hydroxyl groups across the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through a peroxy acid followed by hydrolysis for anti-dihydroxylation. Again, selectivity for the C6-C7 double bond is anticipated due to its higher nucleophilicity.

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is highly selective for the most electron-rich double bond. In this compound, the C6-C7 double bond is significantly more reactive than the C2-C3 double bond. Therefore, treatment with one equivalent of m-CPBA would selectively yield the corresponding epoxide at the 6,7-position.

Starting Material Reagent Major Product
This compoundm-CPBA (1 equiv.)1-bromo-6,7-epoxy-3,7-dimethyloct-2-ene

This table shows the expected major product from selective epoxidation.

Metal-Catalyzed Cross-Coupling Reactions

The allylic C-Br bond in this compound is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. nih.govethz.ch

These coupling reactions allow for the attachment of various organic fragments at the C1 position of the geranyl skeleton, replacing the bromine atom.

Heck Reaction : This reaction couples the allylic bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene like styrene (B11656) would yield a new, more complex unsaturated molecule. jk-sci.com

Suzuki-Miyaura Coupling : This versatile reaction involves coupling with an organoboron reagent (e.g., a boronic acid or ester). rsc.orgresearchgate.net It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling : This method is used to form a C-C bond between an organic halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgjk-sci.comlibretexts.org This reaction would attach an alkynyl group to the C1 position of the geranyl moiety.

Negishi Coupling : This reaction employs an organozinc reagent as the nucleophilic partner. researchgate.netresearchgate.net Organozinc compounds are highly reactive, often leading to high yields and fast reaction times.

Stille Coupling : In the Stille reaction, an organostannane (organotin) compound is coupled with the organic halide. organic-chemistry.orgwikipedia.orglibretexts.org While effective, the toxicity of the tin byproducts is a significant drawback. harvard.edudbpedia.org

The table below summarizes representative examples of these cross-coupling reactions.

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
Heck wikipedia.orglibretexts.orgAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)Substituted Alkene
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-substituted diene
Sonogashira ucsb.eduTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₂NH)Conjugated Enyne
NegishiOrganozinc reagentPd(PPh₃)₄ or Ni(acac)₂Alkylated/Arylated diene
StilleOrganostannanePd(PPh₃)₄, LiClAlkylated/Arylated diene

This table provides a general overview of the catalyst systems and product types for various cross-coupling reactions involving an allylic bromide like this compound.

C-Si Bond Formation

The formation of a carbon-silicon (C-Si) bond from this compound represents a synthetic pathway to organosilane derivatives of the geranyl scaffold. Such reactions typically involve the nucleophilic displacement of the bromide ion by a silicon-based nucleophile.

Detailed research findings on the direct reaction of this compound with silyl (B83357) nucleophiles are not extensively documented in readily available literature. However, the reaction can be theoretically achieved through established methods for C-Si bond formation. A plausible route involves the reaction of geranyl bromide with a silyl anion, such as trimethylsilyllithium (Me₃SiLi). In this hypothetical reaction, the highly nucleophilic silyl anion would attack the electrophilic carbon atom bearing the bromine atom in an Sₙ2-type mechanism, displacing the bromide and forming the corresponding geranyl silane.

Hypothetical Reaction Scheme: (CH₃)₂C=CHCH₂CH₂C(CH₃)=CHCH₂Br + Me₃SiLi → (CH₃)₂C=CHCH₂CH₂C(CH₃)=CHCH₂Si(CH₃)₃ + LiBr

This transformation would yield (E)-3,7-dimethyl-1-(trimethylsilyl)octa-2,6-diene. The efficiency of such a reaction would depend on factors like the choice of solvent (typically an ether like THF), temperature, and the absence of steric hindrance around the reaction center.

C-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)

As a primary allylic halide, this compound is an excellent substrate for nucleophilic substitution reactions to form bonds between carbon and various heteroatoms like nitrogen, oxygen, and sulfur. wikipedia.orgviu.ca These reactions are fundamental in synthesizing a wide array of functionalized terpene derivatives.

C-N Bond Formation

The synthesis of amines from geranyl bromide is well-established. A common and high-yielding method is the Gabriel synthesis, which involves the reaction of geranyl bromide with potassium phthalimide (B116566). The resulting N-geranyl phthalimide is then cleaved, typically using hydrazine, to release the primary amine, geranylamine. This method avoids the over-alkylation often seen in direct reactions with ammonia. thieme-connect.com Direct reaction with dialkylamines has also been used to prepare N,N-dialkylgeranylamines. orgsyn.org

C-O Bond Formation

The formation of a C-O bond via nucleophilic substitution of geranyl bromide is typically accomplished through a Williamson-type ether synthesis. This reaction involves treating the bromide with an alkoxide nucleophile (R-O⁻). The alkoxide displaces the bromide ion to form the corresponding geranyl ether. This method is a general and effective way to introduce an ether linkage.

C-S Bond Formation

Thioethers, or sulfides, can be readily prepared from this compound. The reaction of the bromide with a thiol or thiolate salt, such as sodium thiophenoxide, leads to the formation of a C-S bond through nucleophilic displacement of the bromide. mcmaster.ca This reaction is generally efficient and provides a direct route to geranyl sulfides. For instance, the analogous geranyl chloride reacts with thiophenol in the presence of a base like triethylamine (B128534) to produce geranylphenyl thioether in good yield. mcmaster.ca

Reaction TypeNucleophile/ReagentsProductYieldReference(s)
C-N Formation 1. Potassium phthalimide2. HydrazineGeranylamine77% thieme-connect.com
C-N Formation DiethylamineN,N-Diethylgeranylamine74-83% orgsyn.org
C-O Formation Sodium Alkoxide (R-ONa)Geranyl Ether (R-O-Geranyl)N/A wikipedia.org
C-S Formation Thiophenol, TriethylamineGeranylphenyl Thioether76% mcmaster.ca

Oxidative and Reductive Transformations

The multiple functional groups in this compound allow for a variety of oxidative and reductive transformations, targeting either the carbon-bromine bond or the carbon-carbon double bonds.

Oxidative Transformations

The two double bonds in the geranyl scaffold are susceptible to oxidation. A common transformation is epoxidation. While direct epoxidation of geranyl bromide is not widely reported, studies on closely related geranyl esters demonstrate the feasibility and regioselectivity of this reaction. For example, the oxidation of geranyl palmitate with meta-chloroperbenzoic acid (m-CPBA) results in regioselective epoxidation of the more electron-rich terminal 6,7-double bond, leaving the 2,3-double bond intact. tandfonline.com This selectivity is attributed to steric hindrance around the 2,3-double bond caused by the bulky ester group. tandfonline.com Similar epoxidation has been observed with geranyl acetate. researchgate.net Another oxidative pathway involves the use of selenium dioxide, which can achieve allylic oxidation at the methyl group adjacent to the double bond. google.comgoogle.com

Reductive Transformations

Reduction of this compound can be directed at either the C-Br bond or the C=C double bonds. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing alkyl halides to the corresponding alkanes. masterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism where a hydride ion displaces the bromide. This would convert geranyl bromide into 3,7-dimethylocta-2,6-diene. However, this reduction can be slower compared to the reduction of more polar functional groups like carbonyls. masterorganicchemistry.comreddit.com

Alternatively, the double bonds can be reduced through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) would lead to the saturation of both double bonds, yielding 1-bromo-3,7-dimethyloctane (B123281). The choice of reducing agent and reaction conditions allows for selective transformation of the molecule.

Rearrangement Reactions

As a primary allylic bromide, this compound is prone to undergo allylic rearrangement reactions, particularly during nucleophilic substitution. lscollege.ac.inresearchgate.net These rearrangements can occur via Sₙ1' or Sₙ2' mechanisms and often lead to a mixture of products. lscollege.ac.inyoutube.com

In an Sₙ1-type reaction, dissociation of the bromide ion generates a primary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the C1 and C3 positions. Nucleophilic attack can then occur at either electrophilic carbon. libretexts.org Attack at C1 gives the standard Sₙ1 product (geranyl derivative), while attack at C3 results in the rearranged product, a tertiary halide derivative (linalyl derivative).

Under Sₙ2 conditions with a strong nucleophile, a direct backside attack at C1 occurs. However, a competing Sₙ2' mechanism is also possible, where the nucleophile attacks the C3 carbon (the γ-position) in a concerted fashion, causing the double bond to migrate and the bromide to be expelled from the C1 position. lscollege.ac.inyoutube.com This also yields the rearranged linalyl-type product. The ratio of direct substitution to rearranged product is influenced by factors such as the nature of the nucleophile, solvent, and steric hindrance. wikipedia.org

Mechanistic Investigations of 1 Bromo 3,7 Dimethyloct 2 Ene Chemistry

Kinetic Studies of Key Transformations

Kinetic studies are fundamental to elucidating the mechanisms of reactions involving 1-bromo-3,7-dimethyloct-2-ene. The rates of its key transformations, such as solvolysis and substitution reactions with various nucleophiles, provide evidence for the nature of the rate-determining step. For instance, the rate of solvolysis can be monitored by measuring the rate of formation of the hydrobromic acid byproduct.

The reaction kinetics are typically studied under pseudo-first-order conditions where the concentration of the nucleophile or the solvent is in large excess. The observed rate constant (k_obs) can be determined by monitoring the disappearance of the starting material or the appearance of a product over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

The rate law for the reaction can provide insights into the molecularity of the rate-determining step. A first-order dependence on the concentration of this compound and a zero-order dependence on the nucleophile concentration would suggest an S_N1-type mechanism, proceeding through a carbocation intermediate. Conversely, a second-order rate law, with first-order dependence on both the substrate and the nucleophile, would be indicative of an S_N2 mechanism.

Table 1: Hypothetical Rate Data for the Solvolysis of this compound in 80% Ethanol (B145695)/Water at 25°C

[this compound] (M)Initial Rate (M/s)
0.011.5 x 10⁻⁶
0.023.0 x 10⁻⁶
0.046.0 x 10⁻⁶

This is a hypothetical data table for illustrative purposes.

From such data, the rate constant can be calculated. The influence of solvent polarity on the reaction rate is also a key diagnostic tool. A significant increase in the rate of solvolysis with increasing solvent polarity is a strong indicator of a mechanism involving a charge-separated transition state, characteristic of the S_N1 pathway.

Elucidation of Reaction Pathways and Intermediates

The reactions of this compound can proceed through multiple pathways, primarily the S_N1, S_N2, S_N1', and S_N2' mechanisms. The ' indicates an allylic rearrangement. The formation of a mixture of products often signals the involvement of an allylic carbocation intermediate, which can be attacked by a nucleophile at two different positions (C1 and C3).

The primary allylic nature of this compound would typically favor an S_N2 displacement. However, the steric hindrance from the methyl group at C3 and the ability of the allylic system to stabilize a positive charge can promote S_N1-type reactivity.

The elucidation of these pathways involves the careful analysis of the product distribution under various reaction conditions. For example, in solvolysis reactions, the direct substitution product, 3,7-dimethyloct-2-en-1-ol (B42201) (geraniol), and the rearranged product, 1-hydroxy-3,7-dimethyloct-2-ene (linalool), can be formed. The ratio of these products can provide information about the lifetime and reactivity of the intermediate carbocation.

Spectroscopic techniques are invaluable for identifying transient intermediates. While direct observation of the geranyl cation is challenging due to its high reactivity, trapping experiments with potent nucleophiles can provide indirect evidence for its existence. Furthermore, computational studies can be employed to model the structure and stability of potential intermediates.

Transition State Characterization and Analysis

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of a chemical reaction. For reactions of this compound, computational chemistry plays a pivotal role in characterizing the geometry and energy of the transition states for the competing S_N1, S_N2, S_N1', and S_N2' pathways.

For an S_N2 reaction, the transition state would involve a pentacoordinate carbon atom with the nucleophile and the leaving group (bromide) in apical positions. In contrast, the rate-determining transition state for an S_N1 reaction would resemble the structure of the allylic carbocation and the departing bromide ion.

Table 2: Calculated Activation Energies for Competing Pathways (Hypothetical)

Reaction PathwayActivation Energy (kcal/mol)
S_N222
S_N120
S_N2'25

This is a hypothetical data table for illustrative purposes.

Analysis of the transition state structures can reveal important details about the reaction mechanism. For instance, the degree of bond breaking (C-Br) and bond making (C-Nucleophile) in the transition state can be assessed. In S_N1 reactions, the C-Br bond is significantly elongated in the transition state, with little to no interaction with the incoming nucleophile.

Isotope Effect Studies for Mechanistic Probing

Kinetic isotope effect (KIE) studies are a powerful tool for probing the mechanism of a reaction by examining the effect of isotopic substitution on the reaction rate. For this compound, deuterium (B1214612) substitution at various positions can provide valuable information.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, if an E2 elimination were a competing pathway, a significant primary KIE would be expected upon deuteration of the hydrogen at C1.

Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can also be informative. An α-secondary KIE, involving deuterium substitution at the carbon bearing the leaving group (C1), can help distinguish between S_N1 and S_N2 mechanisms. An S_N1 reaction typically exhibits a small normal KIE (k_H/k_D > 1) due to the change in hybridization from sp³ in the reactant to sp² in the carbocation intermediate. An S_N2 reaction generally shows a KIE close to unity.

A γ-secondary KIE, with deuterium substitution at C3, could provide insights into the extent of charge delocalization and hyperconjugation in the transition state.

Influence of Catalysis and Reaction Conditions on Mechanism

The reaction mechanism of this compound is highly sensitive to the reaction conditions and the presence of catalysts. The choice of solvent, nucleophile, and any added catalysts can significantly alter the reaction pathway and product distribution.

Solvent Effects: As mentioned earlier, polar protic solvents tend to favor S_N1 reactions by stabilizing the carbocation intermediate and the leaving group. Nonpolar aprotic solvents, on the other hand, generally favor S_N2 reactions.

Nucleophile Effects: The nature of the nucleophile is critical. Strong, unhindered nucleophiles will favor the S_N2 pathway, leading to direct substitution. Weak or bulky nucleophiles are more likely to allow for the S_N1 pathway to dominate, potentially leading to a mixture of substitution and rearranged products.

Catalysis: Lewis acids, such as silver salts (e.g., AgNO₃), can be used to promote S_N1 reactions by coordinating with the bromine atom, facilitating its departure as a leaving group. This coordination weakens the C-Br bond and promotes the formation of the carbocation intermediate.

Phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction between a water-soluble nucleophile and the organic-soluble this compound. These catalysts, typically quaternary ammonium (B1175870) salts, shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.

By carefully selecting the reaction conditions and catalysts, it is possible to steer the reaction towards a desired mechanistic pathway and selectively form a specific product.

Stereochemical Aspects of 1 Bromo 3,7 Dimethyloct 2 Ene and Its Derivatives

(E/Z) Isomerism of the 2-ene Moiety

The presence of a double bond between the C2 and C3 carbons in 1-bromo-3,7-dimethyloct-2-ene gives rise to geometric isomerism. The substituents on the sp²-hybridized carbons (C2 and C3) can be arranged in two different spatial orientations, leading to two distinct diastereomers known as (E) and (Z) isomers. pearson.comlibretexts.org

The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For the C2 carbon, the bromine atom has a higher priority than the hydrogen atom. For the C3 carbon, the C4 carbon of the alkyl chain has a higher priority than the C10 methyl group.

(E)-isomer (Geranyl bromide): When the two higher-priority groups (the bromine on C2 and the alkyl chain on C3) are on opposite sides of the double bond, the isomer is designated as (E) from the German entgegen, meaning "opposite". This isomer is commonly known as geranyl bromide. nih.govnist.gov Its systematic IUPAC name is (2E)-1-bromo-3,7-dimethylocta-2,6-diene. nih.gov

(Z)-isomer (Neryl bromide): When the two higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) from the German zusammen, meaning "together". This isomer is the geometric counterpart to geranyl bromide and is derived from nerol (B1678202). tue.nlnih.gov

The geometric isomerism significantly influences the molecule's shape and properties. For instance, in the parent alcohols, geraniol (B1671447) ((E)-isomer) and nerol ((Z)-isomer), this stereochemical difference leads to distinct physical properties and biological activities, such as different odor thresholds. nih.govresearchgate.net

Table 1: Geometric Isomers of this compound
IsomerCommon NameSystematic IUPAC NameDouble Bond Configuration
(E)Geranyl bromide(2E)-1-bromo-3,7-dimethylocta-2,6-dienetrans
(Z)Neryl bromide(2Z)-1-bromo-3,7-dimethylocta-2,6-dienecis

Chirality and Stereoisomerism at Saturated Centers

The parent compound, this compound, is achiral as it does not possess any stereocenters. However, chemical modifications, particularly the saturation of the double bonds, can introduce chirality into the molecule at the C3 and C7 positions.

Chirality at C3: If the double bond at C2-C3 is hydrogenated, the C3 carbon becomes a stereocenter, as it is then bonded to four different groups: a hydrogen atom, a methyl group, the C2-bromomethyl group, and the C4-isopentyl group. This gives rise to two possible enantiomers, (R)- and (S)-1-bromo-3,7-dimethyloctane.

Chirality at C7: Similarly, hydrogenation of the C6-C7 double bond would make the C7 carbon a stereocenter.

Multiple Stereocenters: If both double bonds are saturated, the resulting 1-bromo-3,7-dimethyloctane (B123281) molecule will have two stereocenters at C3 and C7. nih.gov This leads to the possibility of four stereoisomers: (3R, 7R), (3S, 7S), (3R, 7S), and (3S, 7R). The (3R, 7R) and (3S, 7S) isomers are a pair of enantiomers, as are the (3R, 7S) and (3S, 7R) isomers. The relationship between, for example, the (3R, 7R) and (3R, 7S) isomers is diastereomeric.

An example of such a chiral derivative is (R)-1-bromo-3,7-dimethyloctane, which has a defined stereochemistry at the C3 position. nih.gov The introduction of these chiral centers is crucial in the synthesis of many complex natural products where specific stereochemistry is required for biological activity.

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound derivatives requires precise control over the formation of stereocenters. Several strategies are employed to achieve high enantiomeric or diastereomeric purity.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com For derivatives of this compound, naturally occurring terpenes like citronellal (B1669106) and citronellol (B86348) are ideal starting points. For instance, (R)-citronellal can be converted into derivatives with a defined stereocenter at the C3 position. researchgate.netgctlc.org Since the chiral center is already present in the starting material, the synthetic sequence is designed to preserve this stereochemistry while modifying other parts of the molecule. This method is efficient as it bypasses the need for creating the stereocenter from an achiral precursor. rsc.org

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. rsc.orgmdpi.com This is a powerful method for creating stereocenters with high enantioselectivity. A relevant example is the asymmetric hydrogenation of citral (B94496) (a mixture of geranial and neral) to produce chiral citronellol. google.com Using chiral rhodium complexes as catalysts, this reaction can yield citronellol with high enantiomeric excess (up to 99%). google.com This enantiomerically pure alcohol can then be further functionalized, for instance, by conversion to the corresponding chiral bromo-derivative, thereby transferring the stereochemistry to the target molecule.

Table 2: Asymmetric Synthesis Approaches
ApproachPrincipleExample Starting MaterialExample Target
Chiral PoolUse of a naturally occurring chiral molecule.(R)-Citronellal(R)-3,7-dimethyloctane derivatives
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity.Citral (Geranial/Neral)Chiral Citronellol

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can be influenced by the existing ones. This phenomenon, known as diastereoselective control, is critical in the synthesis of molecules with multiple chiral centers. The existing stereocenter can create a sterically or electronically biased environment that favors the formation of one diastereomer over the other. For example, in the addition of a nucleophile to a carbonyl group adjacent to a chiral center in a citronellal derivative, the approach of the nucleophile can be directed to one of the two faces of the carbonyl, leading to a preponderance of one diastereomer in the resulting alcohol.

Conformational Analysis and its Impact on Reactivity

The reactivity of this compound is significantly influenced by its conformation, which refers to the various spatial arrangements of its atoms that can be interconverted by rotation around single bonds. slideshare.net As an allylic bromide, the molecule's reactivity, particularly in nucleophilic substitution (SN2) reactions, is governed by the orientation of the C-Br bond relative to the π-system of the adjacent double bond. acs.org

The conformation around the C1-C2 and C2-C3 bonds determines the accessibility of the electrophilic C1 carbon to an incoming nucleophile and the stereoelectronic alignment for the departure of the bromide leaving group. Studies on related allylic systems have shown that specific conformations can either enhance or hinder reactivity. acs.orgnih.gov For an SN2 reaction, the optimal transition state geometry often requires the nucleophile to attack anti-periplanar to the leaving group. The conformational flexibility of the acyclic carbon chain allows the molecule to adopt a low-energy conformation that facilitates this optimal alignment. youtube.com

Applications of 1 Bromo 3,7 Dimethyloct 2 Ene in Complex Chemical Synthesis

Role as a Versatile Building Block in Natural Product Synthesis

Geranyl bromide serves as a cornerstone in the synthesis of a diverse array of natural products, owing to its inherent terpenoid structure. It provides a readily available C10 unit that can be elaborated upon to construct more complex molecules.

The synthesis of terpenoids and sesquiterpenoids frequently utilizes geranyl bromide as a starting material or key intermediate. Its structure is a direct precursor to the geranyl pyrophosphate (GPP), the natural precursor to all monoterpenoids.

One notable application is in the synthesis of geranylgeraniol, a diterpenoid alcohol that is a precursor to a wide range of biologically important molecules, including vitamins E and K, and carotenoids. In a patented synthetic route, a derivative of geranyl bromide, trans-geranyl 8-bromoacetate, is condensed with geranyl sulfone to construct the C20 backbone of geranylgeraniol. google.com This method highlights the utility of geranyl bromide in building larger terpenoid structures through carbon-carbon bond formation.

Furthermore, geranyl bromide is implicated in the synthesis of farnesol (B120207), a sesquiterpenoid alcohol. acs.org The synthesis of farnesol and its derivatives often involves the coupling of geranyl units with other isoprenoid building blocks. acs.org These synthetic strategies underscore the importance of geranyl bromide in accessing the fundamental skeletons of both monoterpenoids and sesquiterpenoids.

The table below summarizes key terpenoid and sesquiterpenoid scaffolds synthesized using geranyl bromide derivatives.

Target ScaffoldSynthetic StrategyKey Reagents
GeranylgeraniolCondensationtrans-geranyl 8-bromoacetate, geranyl sulfone, potassium tert-butoxide
FarnesolAnion couplingGeranyl derivatives, C5 or C6 allylic bromides

Beyond its role in constructing the basic frameworks of natural products, geranyl bromide is also a precursor to intermediates with potential pharmacological relevance. For instance, it is utilized in the synthesis of 3,7-dihydroxyflavone (B191072) derivatives and baicalein. scbt.com Flavonoids are a class of natural products known for their diverse biological activities. The synthesis of these compounds often involves the introduction of a geranyl group to a flavonoid scaffold, a transformation for which geranyl bromide is an ideal reagent. This "geranylation" can significantly modify the pharmacological profile of the parent molecule.

Synthesis of Specialty Chemicals and Advanced Materials

The reactivity of the allylic bromide in geranyl bromide makes it a valuable reagent for the synthesis of various specialty chemicals, particularly in the fragrance industry. It serves as a precursor to other geranyl derivatives that are prized for their distinct scents.

For example, geranyl nitrile and citronellyl nitrile, both important fragrance components, can be synthesized from geranyl bromide. nih.gov The conversion of the bromide to a nitrile introduces a new functional group that alters the olfactory properties of the molecule. These nitriles are valued for their stability and their characteristic citrus and floral scents.

Intermediate in Agrochemical Synthesis

A significant application of 1-bromo-3,7-dimethyloct-2-ene is in the synthesis of agrochemicals, specifically as an intermediate for insect growth regulators. Its structural similarity to natural insect hormones is exploited in the development of potent and selective insecticides.

Geranyl bromide derivatives are key building blocks in the synthesis of juvenile hormone analogues. acs.orgscience.govwikipedia.org Juvenile hormones are a group of sesquiterpenoids that regulate insect development, metamorphosis, and reproduction. nih.gov Synthetic analogues of these hormones, often derived from geranyl bromide, can disrupt the normal life cycle of insect pests, preventing them from reaching maturity and reproducing. wikipedia.org These compounds are valued for their specificity to insects and their relatively low toxicity to non-target organisms. The synthesis of these analogues often involves the coupling of the geranyl moiety with other chemical fragments to mimic the structure of the natural hormone.

Formation of Ionic Liquids

The electrophilic nature of the carbon bearing the bromine atom in this compound makes it a suitable substrate for the synthesis of ionic liquids. Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in a variety of chemical processes.

The synthesis of imidazolium-based ionic liquids, a common class of these materials, typically involves the quaternization of an imidazole (B134444) derivative with an alkyl halide. frontiersin.orgrroij.com In this reaction, the nitrogen atom of the imidazole ring acts as a nucleophile, displacing the bromide from the geranyl group to form a new carbon-nitrogen bond. This results in the formation of a 1-geranyl-3-alkylimidazolium bromide salt. The bromide anion can then be exchanged for other anions to fine-tune the properties of the ionic liquid. While the direct use of geranyl bromide for this purpose is not extensively documented in readily available literature, the general synthetic route is well-established for a wide range of alkyl bromides, indicating the feasibility and potential of using geranyl bromide to create novel, functionalized ionic liquids with a terpenoid side chain. rsc.orgrsc.orgnih.gov

The following table outlines the general synthesis of imidazolium-based ionic liquids.

Reactant 1Reactant 2Product
1-AlkylimidazoleGeranyl bromide1-Geranyl-3-alkylimidazolium bromide

Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

2D NMR spectroscopy is a powerful tool for unambiguously determining the complex structures of molecules by resolving overlapping signals in 1D NMR and revealing correlations between different nuclei.

COSY would reveal proton-proton couplings within the molecule. For instance, the vinyl proton at C2 would show a correlation with the protons of the C1 methylene (B1212753) group. Similarly, couplings between the protons on C4, C5, and C6, as well as those on C7 and the attached methyl groups, would be observable.

HSQC provides direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the protons of the methyl group at C3 would show a correlation to C2, C3, and C4.

The following table illustrates the expected key HMBC correlations for 1-bromo-3,7-dimethyloct-2-ene:

ProtonsExpected HMBC Cross-Peaks (Carbons)
H1C2, C3
H2C1, C3, C4
CH₃ at C3C2, C3, C4
H4C2, C3, C5, C6
H5C3, C4, C6, C7
H6C4, C5, C7, C8, CH₃ at C7
CH₃ at C7C6, C7, C8
H8C6, C7, CH₃ at C7

This table is a theoretical representation of expected correlations.

Nuclear Overhauser Effect Spectroscopy (NOESY) is pivotal in determining the relative stereochemistry and preferred conformation of a molecule by identifying protons that are close in space, irrespective of their bonding connectivity. researchgate.net For this compound, a key application of NOESY would be to determine the geometry of the C2=C3 double bond (E/Z isomerism).

For the E-isomer, a NOESY experiment would be expected to show a correlation between the vinyl proton at C2 and the protons on C4, while for the Z-isomer, a correlation between the C2 proton and the C3 methyl group would be anticipated. NOESY can also provide insights into the conformational preferences of the flexible octyl chain.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. This is invaluable for confirming the identity of a reaction product. For this compound (C₁₀H₁₉Br), the expected monoisotopic mass would be 218.0670 Da. The presence of bromine would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two major peaks in the mass spectrum separated by two mass units.

While HRMS data for this compound is not published, data for its isomer, geranyl bromide (1-bromo-3,7-dimethylocta-2,6-diene), is available. nist.govnih.gov The electron ionization (EI) mass spectrum of geranyl bromide shows characteristic fragmentation patterns for monoterpenes.

Table of Mass Spectrometry Data for Geranyl Bromide

m/zRelative IntensityPossible Fragment
6999.99[C₅H₉]⁺
4164.28[C₃H₅]⁺
8141.21[C₆H₉]⁺
13724.70[C₁₀H₁₇]⁺ (M-Br)⁺

Data sourced from NIST WebBook for Geranyl Bromide. nist.gov

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

For chiral molecules like this compound, which has a stereocenter at C3, chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. chemrxiv.org This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

The determination of enantiomeric excess is crucial in asymmetric synthesis and for the characterization of natural products. researchgate.netnih.gov While specific methods for the chiral separation of this compound are not documented, methods for other chiral terpenes are well-established and would be adapted for this compound. researchgate.net The choice of the chiral stationary phase and the mobile phase would be critical for achieving baseline separation of the enantiomers.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules in solution. rsc.orgrsc.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com

The experimental VCD and ECD spectra are compared with spectra predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule. nih.govresearchgate.net These techniques are particularly valuable for molecules that are not amenable to X-ray crystallography. While no VCD or ECD studies have been published for this compound, these methods would be highly applicable for the assignment of the stereocenter at C3.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

While a specific spectrum for this compound is not available, the spectrum of the related compound geranyl bromide provides a good reference. nih.gov Additionally, general IR absorption ranges for the expected functional groups can be predicted.

Table of Expected IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3030-3010Medium=C-H stretch (alkene)
2960-2850StrongC-H stretch (alkane)
~1670-1640MediumC=C stretch (alkene)
1470-1430MediumC-H bend (CH₂)
1385-1365MediumC-H bend (gem-dimethyl)
~650-510StrongC-Br stretch

This table represents typical IR absorption ranges for the indicated functional groups.

Computational and Theoretical Studies of 1 Bromo 3,7 Dimethyloct 2 Ene

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules. For 1-bromo-3,7-dimethyloct-2-ene, a DFT study would typically begin with the optimization of its molecular geometry to find the lowest energy conformation. Subsequent calculations would yield crucial information about its electronic properties.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would reveal likely sites for nucleophilic and electrophilic attack. For instance, the LUMO distribution would likely highlight the carbon atom bonded to the bromine as a potential site for nucleophilic substitution.

Electrostatic potential maps could also be generated to visualize the charge distribution across the molecule, identifying electron-rich and electron-deficient regions that are prone to electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Hypothetical Value Significance
HOMO Energy (Value in eV) Indicates electron-donating ability
LUMO Energy (Value in eV) Indicates electron-accepting ability
HOMO-LUMO Gap (Value in eV) Relates to chemical reactivity and stability

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transition states. For this compound, this could involve modeling reactions such as nucleophilic substitutions (S_N2 and S_N1) or elimination reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energies for different potential pathways, thereby predicting the most likely reaction mechanism under specific conditions. For example, modeling the S_N2 reaction with a nucleophile would involve locating the transition state structure and calculating its energy, which is the primary barrier to the reaction. The geometry of the transition state would reveal the concerted nature of bond-breaking and bond-forming.

Molecular Dynamics Simulations of Intermediates and Solvent Effects

While quantum mechanical calculations provide detailed electronic information, they are often performed in the gas phase. Molecular Dynamics (MD) simulations can be employed to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations would be particularly valuable for studying the stability of reactive intermediates, like carbocations that could form during an S_N1 reaction of this compound.

These simulations would model the dynamic interactions between the solute (the carbocation intermediate) and a large number of solvent molecules over time. This allows for the investigation of how the solvent stabilizes the intermediate through solvation, which can significantly impact reaction rates and pathways. The simulations could also provide insights into the local solvent structure around the reactive sites of the molecule.

Quantum Chemical Descriptors and Their Correlation with Experimental Observations

From the results of quantum chemical calculations, a variety of descriptors can be derived to quantify different aspects of a molecule's reactivity. These descriptors can then be correlated with experimental observations.

Table 2: Key Quantum Chemical Descriptors and Their Significance

Descriptor Definition Relevance for this compound
Electronegativity (χ) The power of an atom to attract electrons to itself. Predicts the nature of chemical bonds.
Chemical Hardness (η) Resistance to change in electron distribution. Relates to the stability of the molecule.

Note: These descriptors would be calculated from the HOMO and LUMO energies obtained from DFT calculations.

By calculating these descriptors for this compound, it would be possible to make quantitative predictions about its behavior in various chemical environments and to compare its reactivity with that of other related compounds.

Prediction of Stereochemical Outcomes

Many chemical reactions can result in the formation of multiple stereoisomers. Computational chemistry can be a powerful tool for predicting the stereochemical outcome of such reactions. For reactions involving this compound that could generate new stereocenters, computational modeling of the transition states leading to the different stereoisomers is essential.

By comparing the activation energies of these diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. The lower the energy of the transition state, the faster the rate of formation of the corresponding product. This type of analysis is crucial for understanding and controlling the stereoselectivity of organic reactions.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods. For 1-bromo-3,7-dimethyloct-2-ene, this translates to exploring greener pathways for its synthesis and subsequent transformations.

Future research will likely focus on replacing traditional brominating agents, which can be hazardous and produce significant waste, with more sustainable alternatives. Biocatalytic halogenation, utilizing halogenase enzymes, presents a promising avenue. rsc.orgnih.gov These enzymes can offer high regioselectivity under mild reaction conditions, potentially reducing the environmental impact of synthesis. rsc.orgnih.govnih.gov Flavin-dependent halogenases, for instance, are gaining interest for their ability to halogenate unactivated C-H bonds with high specificity. nih.gov

The use of green solvents is another critical area of development. rsc.org Research into bio-solvents, such as those derived from terpenes themselves like limonene or p-cymene, could lead to more sustainable reaction and extraction processes. mdpi.comresearchgate.netresearchgate.netacs.org These solvents offer a renewable alternative to conventional volatile organic compounds.

Exploration of Novel Catalytic Systems for Challenging Transformations

The development of new catalytic systems is paramount for unlocking the full synthetic potential of this compound. Its structure, featuring an allylic bromide, makes it an excellent substrate for a variety of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to terpene derivatives is an active area of research. nih.govnih.gov Future work will likely involve the development of novel palladium catalysts with enhanced activity and selectivity for coupling this compound with a diverse range of partners, including boronic acids (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira coupling). nih.govresearchgate.netorganic-chemistry.orgacs.org

Ruthenium-based metathesis catalysts also offer exciting possibilities. mdpi.comnih.gov While this compound itself is not a direct substrate for metathesis, its derivatives could participate in ring-closing, cross, and enyne metathesis reactions to construct complex carbocyclic and heterocyclic frameworks. mdpi.commdpi.com Research into new ruthenium catalysts with improved functional group tolerance will be crucial. mdpi.comnih.gov

Photocatalysis is another emerging area with the potential to enable novel transformations of terpenes. rsc.orgnih.gov Light-driven reactions can often proceed under mild conditions and can access unique reaction pathways, such as C-H functionalization at positions remote from the existing functional groups. rsc.orgacs.org

Expansion of Synthetic Utility in Unexplored Chemical Space

The true value of a building block like this compound lies in its potential to access novel chemical structures. Future research will focus on using this compound to synthesize molecules with unique properties and biological activities.

One promising direction is the synthesis of novel terpenoid natural product analogues . By using this compound as a starting material, chemists can create variations of known natural products, potentially leading to compounds with improved therapeutic properties. nih.govnih.gov The ability to introduce diverse functionalities via the bromide handle opens up a vast and underexplored chemical space. nih.govescholarship.org

Furthermore, the functionalization of the terpene scaffold can lead to the development of new fragrance compounds with unique scent profiles. The fragrance industry is constantly seeking novel molecules, and the derivatization of readily available terpenes is a key strategy.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new molecules derived from this compound, the integration of modern synthesis technologies is essential.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. rsc.orgnih.govresearchgate.net The application of flow chemistry to terpene synthesis and modification is a growing field. rsc.orgnih.gov Future research will likely involve the development of continuous flow processes for the synthesis of this compound and its subsequent derivatization, enabling the rapid production of libraries of new compounds. rsc.orgdurham.ac.uk

Automated synthesis platforms , which combine robotics with high-throughput screening techniques, can further accelerate the research process. nih.govnih.gov These platforms can be used to rapidly screen different catalysts, reaction conditions, and substrates to identify optimal synthetic routes. nih.govyoutube.comresearchgate.net This approach can significantly reduce the time and resources required for the discovery of new molecules.

Discovery of Unprecedented Reactivities and Derivatizations

While the allylic bromide moiety of this compound suggests a range of predictable reactions, there is always the potential for the discovery of new and unexpected reactivity.

Research into C-H activation and functionalization of the terpene backbone could lead to the introduction of functional groups at previously inaccessible positions. rsc.orgnih.govnih.gov This would dramatically expand the range of possible derivatives. nih.govescholarship.org

Furthermore, the exploration of enzyme-catalyzed reactions beyond halogenation could reveal novel transformations. frontiersin.orgnih.govresearchgate.net Enzymes can catalyze highly selective and stereospecific reactions that are difficult to achieve with traditional chemical methods. The discovery of enzymes that can act on this compound or its derivatives could open up entirely new synthetic possibilities.

Finally, the study of unusual rearrangements and cyclizations of functionalized terpenes could lead to the discovery of novel molecular scaffolds. chemrxiv.orgchemrxiv.org The inherent chirality and functionality of terpenes make them excellent starting points for the synthesis of complex polycyclic structures.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-3,7-dimethyloct-2-ene, and how can purity be maximized?

Methodological Answer: High-yield synthesis (84–90%) is achieved via palladium-catalyzed cross-coupling reactions or direct bromination of pre-functionalized alkenes. For example, lithiation of brominated precursors followed by quenching with electrophiles (e.g., Mes₂BF) is effective. Purification via column chromatography and verification by GC-MS ensure minimal byproducts. Yield optimization requires inert atmospheres, controlled temperatures, and stoichiometric precision .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents (e.g., bromine at C1, methyl groups at C3/C7) and alkene geometry (E/Z) via coupling constants and chemical shifts.
  • GC-MS : Confirm molecular ion ([M]⁺) and assess purity.
  • IR Spectroscopy : Detect C-Br stretching (~550–600 cm⁻¹). Consistency with literature spectral data is essential for validation .

Advanced Research Questions

Q. How does the bromine substituent influence carbocation stability and rearrangement pathways in reactions involving this compound?

Methodological Answer: Bromine’s electron-withdrawing effect destabilizes adjacent carbocations, favoring hydride or alkyl shifts. For example, in acid-catalyzed reactions, the 2° carbocation at C2 may rearrange to a 3° position via a methyl shift, as observed in analogous systems. Computational studies (DFT) can quantify stabilization energies, while isotopic labeling (²H/¹³C) tracks rearrangement kinetics .

Q. What computational models predict regioselectivity in ring-forming reactions with this compound?

Methodological Answer: Reaction prediction algorithms (e.g., Reaction Explorer) rank pathways based on carbocation stability and steric effects. For instance, a 5-membered ring forming via a 3° carbocation (C3) may be kinetically favored, while a 6-membered ring (thermodynamic product) forms after rearrangement. Machine learning models trained on analogous systems (e.g., 2,7-dimethyloct-2-ene) highlight biases toward alkyl-substituted carbocations .

Q. How can contradictions in reported mechanisms (e.g., 5- vs. 6-membered ring formation) be resolved experimentally?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress (e.g., via in situ NMR) at varying temperatures to distinguish kinetic (low-T) vs. thermodynamic (high-T) products.
  • Trapping Experiments : Introduce nucleophiles (e.g., H₂O) to intercept intermediates.
  • Isotopic Labeling : Track carbocation migration using ¹³C-labeled methyl groups. Evidence from analogous systems suggests both pathways may coexist, requiring multi-step analysis .

Q. What role does this compound play in cross-coupling reactions for functional material synthesis?

Methodological Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura or Stille couplings. For example, reacting with vinyl trifluoroborate under Pd catalysis forms conjugated dienes for electroluminescent polymers. Optimizing ligand systems (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., THF/DMF) enhances coupling efficiency .

Q. Are crystallographic studies available to confirm the structure of derivatives?

Methodological Answer: X-ray crystallography of derivatives (e.g., adamantane-monoterpene hybrids) validates stereochemistry and bond angles. For example, Acta Crystallographica reports detail torsional parameters and non-covalent interactions (e.g., halogen bonding) in brominated terpenes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.